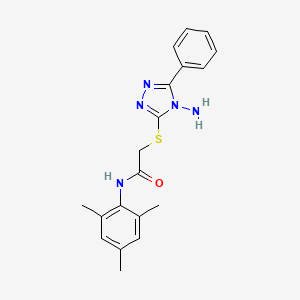

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Description

This compound features a 1,2,4-triazole core substituted with an amino group at position 4, a phenyl group at position 5, and a thioether linkage to an N-mesitylacetamide moiety.

Properties

IUPAC Name |

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-12-9-13(2)17(14(3)10-12)21-16(25)11-26-19-23-22-18(24(19)20)15-7-5-4-6-8-15/h4-10H,11,20H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUIORYZQYCIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with mesityl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the phenyl group, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antifungal Activity

The compound is primarily investigated for its potential as an antimicrobial and antifungal agent. Studies have shown that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole exhibit significant activity against various bacterial strains and fungi. For instance, a study synthesized several triazole derivatives and evaluated their antimicrobial properties, revealing that certain compounds exhibited notable efficacy against both bacteria and yeast-like fungi .

Anticancer Properties

Emerging research indicates that this compound may also possess anticancer properties. The interaction of the triazole ring with biological targets can modulate cellular pathways, potentially leading to apoptosis in cancer cells. Preliminary studies suggest that compounds containing the triazole moiety demonstrate cytotoxic effects against various human cancer cell lines .

Materials Science

Development of Advanced Materials

The unique structural properties of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide make it suitable for applications in materials science. It is being explored for use in the synthesis of advanced materials such as polymers and nanomaterials. The incorporation of triazole derivatives into polymer matrices can enhance mechanical properties and thermal stability.

Biological Studies

Biochemical Probes

In biological research, this compound serves as a biochemical probe to study various biological pathways. Its ability to interact with enzymes or receptors allows researchers to explore its effects on cellular signaling mechanisms. Investigations into its mechanism of action reveal that the compound can form hydrogen bonds and π-π interactions with macromolecules, influencing their activity .

Industrial Applications

Synthesis Intermediate

In the chemical industry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its versatility in chemical reactions makes it a valuable building block for developing new compounds with tailored properties for specific applications.

Case Study 1: Antimicrobial Evaluation

A study conducted by Gümrükçüoğlu et al. synthesized various triazole derivatives and evaluated their antimicrobial activities using agar-well diffusion methods. The results indicated that several synthesized compounds exhibited significant inhibition zones against tested pathogens, suggesting their potential as effective antimicrobial agents .

Case Study 2: Anticancer Activity

Research focusing on the anticancer properties of triazole derivatives demonstrated that certain compounds could induce apoptosis in cancer cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity against specific cancer types .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to the modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Amino and Phenyl Substituents

The target compound’s 4-amino-5-phenyl configuration is critical for hydrogen bonding and π-π interactions. Analog 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide (C₁₈H₁₉N₅O₂S, MW 369.44) replaces the mesityl group with a 2-methoxy-5-methylphenyl, reducing steric hindrance but introducing polar methoxy functionality .

Alkylated Triazole Derivatives

- 2-((4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio)-N-methyl-N-phenylacetamide (C₁₄H₁₉N₅OS, MW 313.40) substitutes phenyl with isopropyl, reducing aromatic interactions but enhancing solubility via the methyl group .

Modifications to the Acetamide Moiety

Mesityl vs. Aryl Groups

The mesityl group in the target compound contrasts with simpler aryl substituents in analogs:

- VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): A 4-ethylphenyl and pyridinyl group confer agonist activity against insect Orco receptors .

- OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide): A bulkier butylphenyl group and 2-pyridinyl substituent result in Orco antagonism .

Phenoxy and Heterocyclic Substitutions

- 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide (CAS 539808-75-8): Incorporates a tert-butylphenoxy group, enhancing hydrophobicity and steric bulk compared to the target compound .

Physicochemical and Pharmacological Properties

Melting Points and Solubility

Biological Activity

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 367.47 g/mol . The compound features a triazole ring, which is known for its biological significance in various therapeutic areas.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains and fungi. In vitro assays demonstrated that this compound exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In a series of cell line studies, this compound showed cytotoxic effects on various cancer cell lines including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant to disease pathways. For example, it has shown promise as an inhibitor of certain kinases involved in cancer progression. This enzyme inhibition can lead to reduced tumor growth and metastasis .

Case Study: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several triazole derivatives including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(amino-thio)-N-mesitylacetamide | 32 | Staphylococcus aureus |

| 2-(amino-thio)-N-mesitylacetamide | 32 | Escherichia coli |

Case Study: Anticancer Activity

In another study focusing on anticancer properties, the compound was tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. Results showed IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxicity .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 | 15 | Cytotoxic |

| MCF7 | 20 | Cytotoxic |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide to improve yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, such as coupling 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under reflux conditions. Key steps include:

- Using sodium hydroxide as a base to deprotonate the thiol group for nucleophilic substitution ().

- Purification via recrystallization (ethanol/water mixtures) or column chromatography to isolate the product ().

- Monitoring reaction progress with TLC (hexane:ethyl acetate = 9:1) and optimizing solvent systems ().

- Critical parameters: Temperature control (60–80°C), stoichiometric ratios of reagents, and inert atmosphere to prevent oxidation of thiol intermediates .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodology :

- NMR spectroscopy (1H, 13C) to confirm substituent positions and molecular connectivity (e.g., mesityl group protons at δ 2.2–2.4 ppm) ( ).

- IR spectroscopy to identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amino group) ().

- Mass spectrometry (MS) for molecular weight validation (e.g., ESI-MS to detect [M+H]+ ions) ().

- X-ray crystallography for absolute configuration determination, if single crystals are obtainable ( ).

Q. What in vitro assays are recommended for preliminary assessment of its biological activity?

- Methodology :

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi ().

- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values ().

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR or COX-2) to evaluate inhibitory potency ().

- Positive controls: Standard drugs (e.g., doxorubicin for anticancer assays) for comparative analysis .

Advanced Research Questions

Q. How do reaction conditions influence the formation of by-products during synthesis?

- Methodology :

- By-product analysis : Use LC-MS or GC-MS to identify side products (e.g., disulfide formation from thiol oxidation) ().

- Kinetic studies : Vary reaction time, temperature, and solvent polarity (e.g., DMF vs. ethanol) to track intermediate stability.

- Mechanistic probes : Isotopic labeling (e.g., ¹⁵N) to trace reaction pathways ().

- Mitigation strategies: Use antioxidants (e.g., ascorbic acid) or inert gas purging to suppress oxidation .

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

- Methodology :

- Comparative SAR analysis : Systematically modify substituents (e.g., mesityl vs. phenyl groups) to isolate activity trends ().

- Dose-response validation : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration).

- Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., solvent DMSO cytotoxicity).

- Case study: Contrast anti-inflammatory results from carrageenan-induced edema models () with kinase inhibition data () .

Q. How can computational modeling predict target interactions and guide experimental design?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR or tubulin) ().

- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bonding with triazole NH).

- ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity ().

- Validation: Compare docking scores with experimental IC₅₀ values to refine models .

Q. What substituent modifications enhance bioactivity while maintaining solubility?

- Methodology :

- Lipophilicity optimization : Introduce polar groups (e.g., -OH, -OCH₃) on the mesityl ring to balance logP ().

- Bioisosteric replacement : Replace sulfur with selenium or oxygen to modulate electronic effects ().

- Pro-drug strategies : Synthesize ester derivatives (e.g., acetylated amino groups) for improved membrane permeability ().

- Analytical tools: HPLC logD measurements and parallel artificial membrane permeability assays (PAMPA) .

Q. What excipients improve tablet formulation stability and dissolution profiles?

- Methodology :

- Excipient screening : Test binders (e.g., PVP), disintegrants (e.g., croscarmellose), and lubricants (e.g., magnesium stearate) via factorial design ().

- Dissolution testing : USP Apparatus II (paddle method) in pH 6.8 buffer to simulate intestinal conditions.

- Stability studies : Accelerated aging (40°C/75% RH for 6 months) to assess degradation pathways ().

- Optimal formulation: Microcrystalline cellulose (MCC) as a filler and sodium starch glycolate as a disintegrant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.